molecular formula C24H31N5O3 B2953501 2-[(2,5-Dimethylphenyl)methyl]-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878422-77-6

2-[(2,5-Dimethylphenyl)methyl]-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2953501
CAS RN: 878422-77-6
M. Wt: 437.544
InChI Key: SNUIRDSEUBWUPH-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis analysis would involve studying the reactions used in the synthesis, the reagents and conditions required, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .

Scientific Research Applications

Luminescence Sensing Applications

Dimethylphenyl imidazole derivatives have been synthesized and investigated for their luminescence properties, particularly in sensing applications. Two novel lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate exhibited selective sensitivity to benzaldehyde derivatives, demonstrating potential as fluorescence sensors for chemical detection (Shi et al., 2015).

Catalysis and Chemical Synthesis

Research has also explored the use of imidazole-based compounds in catalysis and synthesis. For example, a bioinspired dicopper complex with imidazole ligation showed selective benzylic para-C-H activation, suggesting applications in selective organic synthesis (Prokofieva et al., 2008). Additionally, imidazole derivatives have been involved in the synthesis of purine analogs, highlighting their role in the development of new chemical entities (Alves et al., 1994).

Host-Guest Chemistry

Imidazole-containing bisphenols have been structurally characterized for their ability to form salts with various acids, showcasing potential in host-guest chemistry for anion encapsulation (Nath & Baruah, 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the system where it is used. This is particularly relevant for compounds used as drugs, where the mechanism of action refers to how the drug interacts with its target in the body .

Safety and Hazards

The safety and hazards associated with a compound refer to the potential risks associated with its use. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made in its synthesis .

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O3/c1-7-32-12-8-11-27-17(4)18(5)29-20-21(25-23(27)29)26(6)24(31)28(22(20)30)14-19-13-15(2)9-10-16(19)3/h9-10,13H,7-8,11-12,14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUIRDSEUBWUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=C(C=CC(=C4)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dimethylbenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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